
Hispidol B
Overview
Description
Hispidol B is a triterpenoid compound first isolated from the bark of Ailanthus altissima (tree of heaven) and later identified in Xylocarpus granatum . Structurally, it belongs to the limonoid class, characterized by a tetracyclic triterpene scaffold. However, direct comparisons with structurally or functionally related compounds are sparse in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hispidol B can be synthesized through the condensation of isoliquiritigenin with malonyl-CoA via chalcone synthase activity. This process involves the formation of a primary C15 flavanone skeleton, which then undergoes further enzymatic reactions to yield this compound . The reaction conditions typically involve the use of high-performance liquid chromatography coupled with photodiode and mass spectrometry detection to monitor the accumulation of this compound .
Industrial Production Methods: The use of genetically reprogrammed plant cell cultures could be a viable method for industrial production, leveraging the plasticity of plant secondary metabolism .
Chemical Reactions Analysis
Types of Reactions: Hispidol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions:
Reduction: Reduction reactions involving this compound are less documented, but it is plausible that standard reducing agents like sodium borohydride could be used.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and peroxidases.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives with potential biological activities .
Scientific Research Applications
Antioxidant Properties
Hispidol B exhibits significant antioxidant properties, which have been evaluated through various assays. It enhances the activity of antioxidant enzymes like catalase and superoxide dismutase, effectively reducing intracellular reactive oxygen species (ROS) levels. This mechanism is crucial in protecting neuronal cells from oxidative stress .
Neuroprotective Effects
Research indicates that this compound functions as a monoamine oxidase inhibitor, which is beneficial in managing neurodegenerative diseases such as Alzheimer's and Parkinson's. By inhibiting monoamine oxidase A and B, this compound increases levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms of depression .
Case Study: Neuroinflammation Inhibition
- In a study evaluating this compound's effects on neuroinflammation, it was found to inhibit microglial PGE2 production, suggesting its role in reducing inflammatory responses in the brain .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by suppressing key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This suppression is vital for conditions like inflammatory bowel disease (IBD), where TNF-α plays a significant role in disease progression .
Application Area | Key Findings |
---|---|
Antioxidant | Reduces ROS levels; enhances antioxidant enzyme activity |
Neuroprotective | Inhibits monoamine oxidases; increases neurotransmitter levels |
Anti-inflammatory | Suppresses TNF-α; inhibits microglial activation |
Management of Alcohol Use Disorder
Recent studies suggest that this compound modulates behavioral responses to ethanol, indicating its potential as a treatment for alcohol use disorder. It has been shown to amplify acute ethanol-intoxicating behaviors while ameliorating withdrawal symptoms through modulation of BK channels .
Case Study: Behavioral Response Modulation
- In animal models, this compound improved anxiety-like behaviors during ethanol withdrawal, showcasing its therapeutic potential in addiction management .
Cancer Research
This compound's anticancer properties are under investigation, particularly its ability to inhibit tumor growth in various cancer cell lines. Preliminary studies have shown that it can disrupt cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of Hispidol B involves its interaction with various molecular targets and pathways:
Monoamine Oxidase Inhibition: this compound selectively inhibits monoamine oxidase A and B, enzymes responsible for the oxidative deamination of monoamine neurotransmitters. This inhibition leads to increased levels of neurotransmitters like serotonin and dopamine, which can have antidepressant effects.
Antifungal Activity: this compound exhibits significant antifungal activity by disrupting the cell wall integrity of fungal pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hispidol vs. Hispidol B
Though their names are similar, Hispidol (an aurone) and this compound (a limonoid) are chemically distinct:
- Hispidol: A flavonoid derivative with MAO-A/MAO-B inhibitory activity (IC₅₀: MAO-A ≈ 5.28 µM; MAO-B ≈ 2.45 µM) and neuroprotective effects via BK channel modulation .
Key Structural Differences :
Feature | Hispidol (Aurone) | This compound (Limonoid) |
---|---|---|
Core Structure | Benzofuran-3-one scaffold | Tetracyclic triterpene |
Functional Groups | Hydroxyl at C-6, C-4' | Oxygenated substituents |
Molecular Formula | C₁₅H₁₀O₄ | Not fully reported |
Comparison with Other Limonoids
This compound shares structural homology with limonoids like xylogranatin C and 7-deacetyl-7-oxogedunin, both isolated from Xylocarpus granatum. These compounds exhibit antiproliferative effects against cancer cells, but this compound’s potency is lower compared to xylogranatin C (IC₅₀: 18.7 µM vs. 9.2 µM in esophageal cancer cells) .
Activity Profile :
Comparison with Flavonoids and Aurones
While this compound is a triterpenoid, Hispidol (aurone) and related flavonoids like maritimetin and safinamide have been extensively studied for neurological applications:
MAO Inhibitory Activity :
Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |
---|---|---|---|
Hispidol | 5.28 | 2.45 | 0.46 |
Compound 1p (Hispidol analog) | >100 | 0.171 | >583 |
Safinamide (Control) | >100 | 0.098 | >1000 |
- Hispidol analogs with para-methoxy groups on ring B (e.g., compound 1p) show enhanced MAO-B selectivity (>583-fold) and anti-neuroinflammatory effects (NO and PGE₂ suppression) .
- Hispidol itself exhibits dual MAO-A/MAO-B inhibition but lacks the selectivity of its synthetic derivatives .
Pharmacological and Mechanistic Insights
This compound’s Unique Mechanisms
- Anticancer : Induces apoptosis in esophageal cancer cells via mitochondrial pathways, though exact targets remain undefined .
- Antinociceptive: 25-Methoxy Hispidol A (a derivative) reduces pain in mice by inhibiting NF-κB and oxidative stress .
Hispidol’s Multifunctional Profile
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Hispidol B in laboratory settings, and how do researchers validate its structural identity?
- Methodology : this compound biosynthesis involves peroxidases (PRXs) such as MtPRX1 and MtPRX2, identified via transcript profiling and heterologous expression in E. coli. Validation includes in vitro assays with substrates like isoliquiritigenin and isoliquiritigenin glucoside .
- Characterization : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used to confirm purity (>98%) and structural integrity. For novel compounds, mass spectrometry (MS) and X-ray crystallography may supplement these methods .
Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?
- Key Techniques :
Technique | Application | Reference |
---|---|---|
HPLC | Purity assessment (98.57% reported) | |
NMR | Structural elucidation (e.g., C₁₅H₁₀O₄ confirmation) | |
MS | Molecular weight verification (254.24 g/mol) |
Q. What in vitro models are commonly used to evaluate this compound's anti-inflammatory bioactivity?
- Experimental Design : TNF-α-induced monocyte adhesion assays in colon epithelial cells are standard. This compound demonstrates an IC50 of 0.50 µM in these models, validated through dose-response curves and statistical analysis (e.g., ANOVA) .
Advanced Research Questions
Q. How do researchers address discrepancies in reported IC50 values for this compound's TNF-α inhibition across studies?
- Contradiction Analysis : Variability may arise from differences in cell lines, assay conditions (e.g., TNF-α concentration), or solvent effects (DMSO concentration). Rigorous replication using standardized protocols (e.g., Affymetrix microarray and qRT-PCR validation) and meta-analysis of primary literature are critical .
Q. What experimental strategies are employed to elucidate this compound's molecular targets in inflammatory pathways?
- Mechanistic Studies :
- Transcriptomics : High-density oligonucleotide microarrays identify PRXs correlated with this compound biosynthesis .
- Knockdown/Overexpression : Silencing MtPRX1/MtPRX2 in Medicago truncatula cultures to confirm enzymatic roles .
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study interactions with TNF-α receptors .
Q. What considerations are critical when designing pharmacokinetic studies for this compound in preclinical models?
- Methodological Framework :
- Solubility/Dosing : this compound’s solubility in DMSO (≥100 mg/mL) necessitates vehicle controls to avoid solvent toxicity .
- Bioavailability : Use of liposomal formulations or prodrug derivatives to enhance absorption in murine models .
- Metabolite Profiling : LC-MS/MS to track this compound glucoside metabolites in plasma and tissues .
Q. Data Integration and Interpretation
Q. How can researchers reconcile conflicting data on this compound's stability under varying storage conditions?
- Resolution Strategy :
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) to compare powder (-20°C) vs. solution (-80°C) stability .
- Peer Review : Cross-validation with independent labs using identical lots (e.g., Cat. No. HY-102040 vs. M05084) .
Q. What systematic approaches are recommended for integrating omics data with this compound's biosynthetic pathway analysis?
- Multi-Omics Workflow :
Correlation Analysis : Link transcript (microarray) and metabolite (LC-MS) profiles to identify rate-limiting enzymes .
Network Modeling : Use tools like Cytoscape to map PRX interactions and regulatory nodes .
Q. Ethical and Reproducibility Standards
Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?
- Best Practices :
- Detailed Methods : Include substrate concentrations (e.g., 10 mM isoliquiritigenin), incubation times, and instrument settings .
- Data Sharing : Upload raw microarray data to repositories like GEO (Gene Expression Omnibus) .
Q. What ethical guidelines apply to preclinical testing of this compound in animal models of inflammatory bowel disease (IBD)?
Properties
IUPAC Name |
(3S,4R,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWLZBQPRMCRKT-ZAVAKTSASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318432 | |
Record name | Hispidol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78739-39-6 | |
Record name | Hispidol B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78739-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hispidol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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